1-(4-Cyclohexylcyclohexyl)piperidine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
20653-43-4 |
|---|---|
Molecular Formula |
C17H32ClN |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
1-(4-cyclohexylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C17H31N.ClH/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18;/h15-17H,1-14H2;1H |
InChI Key |
YGWAXMXVKGFZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)N3CCCCC3.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Cyclohexylcyclohexyl Piperidine and Analogous N Substituted Piperidines
Direct N-Alkylation and Amination Approaches to Substituted Piperidines
Direct C-N bond formation onto the nitrogen atom of the piperidine (B6355638) ring is a common and straightforward strategy for synthesizing N-substituted piperidines, including 1-(4-cyclohexylcyclohexyl)piperidine. This approach typically involves the reaction of piperidine with a suitable electrophile or a coupling partner.
Reductive Amination Strategies for Piperidine Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. harvard.edu This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of this compound, this strategy would involve the reaction of piperidine with 4-cyclohexylcyclohexanone (B1606340).
The process is typically carried out in a one-pot procedure. researchgate.net The reaction is versatile, with a wide range of reducing agents available, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu The choice of reducing agent is crucial, as it must selectively reduce the iminium ion in the presence of the starting ketone. harvard.edu Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity. harvard.edu
Catalytic hydrogenation can also be employed for the reduction step, often using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. mdpi.com Bimetallic catalysts, such as Rh-Ni on a silica (B1680970) support, have also been shown to be effective in the reductive amination of cyclohexanone, suggesting their potential applicability in the synthesis of related structures. mdpi.com
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference |
| Cyclohexanone | Piperidine | PtNPs on charcoal or metal oxides | 1-Cyclohexylpiperidine (B1196802) | researchgate.net |
| Cyclohexanone | Ammonia | Rh-Ni/SiO₂ | Cyclohexylamine | mdpi.com |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium triacetoxyborohydride | Tertiary Amines | harvard.edu |
This table presents examples of reductive amination reactions for the synthesis of substituted amines.
Catalyzed Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction allows for the coupling of amines with aryl or vinyl halides and triflates, providing a general route to N-aryl and N-vinyl piperidines. wikipedia.org While not directly applicable to the synthesis of this compound from an alkyl halide, the principles are relevant for the synthesis of a broad range of analogous N-substituted piperidines.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand on the palladium catalyst is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org The development of various generations of catalysts has expanded the scope of the reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.orgnih.gov
Recent advancements have focused on developing highly active and stable catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands. rsc.org These catalysts can promote the coupling of challenging substrates, such as five-membered hetaryl bromides with piperidines. thieme-connect.com The reaction conditions are often optimized using high-throughput screening and design of experiments (DoE) to rapidly identify the optimal catalyst, base, and solvent for a given substrate combination. thieme-connect.com Intramolecular versions of the Buchwald-Hartwig reaction have also been developed for the synthesis of complex spirocyclic piperidines. rsc.org
| Amine | Aryl Halide/Triflate | Catalyst/Ligand | Base | Product | Reference |
| Piperidine | 4-Chloroanisole | (NHC)Pd(allyl)Cl | NaOtBu | N-(4-methoxyphenyl)piperidine | rsc.org |
| Piperidine | Hetaryl Bromides | Carbene palladium complex | NaOtBu | N-Hetarylpiperidines | thieme-connect.com |
| Bicyclic Hydrazines | Aryl Halide (intramolecular) | Pd catalyst | - | Spiro[indoline-2,3'-piperidines] | rsc.org |
| Primary Amines | Aryl Iodides/Triflates | Pd/BINAP or DPPF | - | N-Aryl Amines | wikipedia.org |
This table showcases the versatility of the Buchwald-Hartwig amination for the synthesis of N-aryl piperidine derivatives.
Cyclization Strategies for Piperidine Ring Construction
An alternative to modifying a pre-existing piperidine is to construct the ring itself from acyclic precursors. This approach offers a high degree of flexibility in introducing substituents at various positions on the piperidine ring.
Dieckmann Condensation and Related Intramolecular Cyclization Pathways
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. dtic.mil This method is a classic and effective way to construct the piperidine ring, particularly for the synthesis of 4-piperidones. dtic.mil The synthesis of 4-piperidones often begins with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by the Dieckmann condensation of the resulting diester. dtic.mil
This strategy has been successfully employed in the synthesis of various substituted piperidine-2,4-diones. core.ac.uk The process can involve the coupling of a β-amino ester with a malonate derivative to form an amidodiester, which then undergoes Dieckmann cyclization upon treatment with a base like sodium methoxide. core.ac.uk Subsequent hydrolysis and decarboxylation afford the desired piperidine-2,4-dione. core.ac.uk This approach is compatible with a range of substituents and can be adapted for enantioselective synthesis by using chiral auxiliaries. core.ac.uk
| Starting Material | Key Reaction | Intermediate | Final Product | Reference |
| Primary amine + 2x α,β-unsaturated ester | Michael Addition | Diester | 4-Piperidone (after cyclization and decarboxylation) | dtic.mil |
| β-Amino ester + Monomethyl malonate | Amide coupling | Amidodiester | Piperidine-2,4-dione (after cyclization and decarboxylation) | core.ac.uk |
This table illustrates the application of the Dieckmann condensation in the synthesis of piperidone scaffolds.
Olefin-Iminium Ion Cyclizations
Olefin-iminium ion cyclizations are a powerful class of reactions for the construction of nitrogen-containing heterocycles, including piperidines. dtic.mil These reactions involve the intramolecular attack of a carbon-carbon double bond onto an electrophilic iminium ion, leading to the formation of a new C-C bond and the closure of the ring.
A prominent example of this type of reaction is the aza-Prins cyclization, which typically involves the reaction of a homoallylic amine with a carbonyl compound. rsc.orgthieme-connect.com This reaction can be promoted by either Brønsted or Lewis acids and can lead to the formation of 4-hydroxy or 4-halopiperidines, depending on the reaction conditions. rsc.org The stereochemical outcome of the aza-Prins cyclization can often be controlled, leading to the diastereoselective synthesis of substituted piperidines. rsc.orgthieme-connect.com N-Alkenyl iminium ions can also act as 2-azadienes in [4+2] cycloaddition reactions with alkenes, providing a versatile route to complex piperidine structures. acs.org
| Reactants | Reaction Type | Catalyst/Promoter | Product | Reference |
| Homoallylic amine + Aldehyde | Aza-Prins Cyclization | ZrCl₄ / NHC-Cu(I) complex | 4-Chloropiperidine | researchgate.net |
| gem-Disubstituted homoallylic amine + Ketoaldehyde | Aza-Prins Cyclization | Brønsted or Lewis acid | cis-4-Hydroxypiperidine | rsc.org |
| N-Alkenyl iminium ion + Alkene | [4+2] Cycloaddition | - | Tetrahydropyridinium ion (piperidine precursor) | acs.org |
This table highlights various olefin-iminium ion cyclization strategies for piperidine synthesis.
Radical-Mediated Cyclization Reactions
Radical-mediated cyclizations offer a complementary approach to the synthesis of piperidines, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govrsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the piperidine ring. nih.gov
A common strategy involves the generation of an α-aminoalkyl radical, which can then cyclize onto a tethered double bond. rsc.org Another approach is the hydroarylation of an olefin tethered to an aryl halide, which can be initiated by photoredox catalysis. nih.gov This method allows for the construction of complex spirocyclic piperidines from linear precursors under mild, metal-free conditions. nih.gov Atom transfer radical cyclization (ATRC) is another powerful technique for forming functionalized ring systems, often utilizing copper complexes as catalysts. researchgate.net Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a green and efficient method for piperidine synthesis, proceeding through a radical anion intermediate. beilstein-journals.orgnih.gov
| Precursor Type | Radical Generation Method | Key Step | Product Type | Reference |
| Linear aryl halide with tethered olefin | Organic photoredox catalysis | Aryl radical cyclization | Spirocyclic piperidines | nih.gov |
| α-Aminoalkyl halide or equivalent | Radical initiator (e.g., AIBN, Bu₃SnH) | α-Aminoalkyl radical cyclization | Polysubstituted piperidines | rsc.org |
| Imine and terminal dihaloalkane | Electroreduction | Radical anion cyclization | Piperidine derivatives | beilstein-journals.orgnih.gov |
| Unsaturated N-fluoro amide | Copper catalysis | Intramolecular C-H amination | Piperidines | acs.org |
This table summarizes various radical-mediated cyclization reactions for the synthesis of piperidines.
Hydrogenation and Reduction of Pyridine (B92270) and Piperidone Precursors
The catalytic hydrogenation of pyridine and its derivatives stands as a cornerstone for the synthesis of the piperidine scaffold. This approach is atom-economical, typically requiring a pyridine substrate, a catalyst, and a hydrogen source. researchgate.net A variety of heterogeneous catalysts, including palladium on carbon, rhodium on carbon, and platinum oxide, are commonly employed for this transformation. researchgate.net However, these reactions often necessitate harsh conditions such as high pressures and temperatures. researchgate.net
Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a commercially available rhodium oxide (Rh₂O₃) has been demonstrated to be a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions (5 bar H₂, 40 °C). researchgate.net This catalyst tolerates various functional groups, including alcohols, amines, and carbonyls, and often yields the corresponding cis-piperidines as the major product when reducing multisubstituted pyridines. researchgate.net The mechanism is suggested to proceed via an initial hydride transfer to the 4-position of the pyridine ring. researchgate.net
Another approach involves the use of platinum(IV) oxide (PtO₂) in glacial acetic acid, which facilitates the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure. mdma.ch Mechanistic studies using density functional theory on the full hydrogenation of 2,6-substituted pyridines have elucidated a plausible five-stage reaction pathway involving the formation of a frustrated Lewis pair (FLP), activation of H₂, and subsequent hydride transfers to produce the fully saturated piperidine ring. unibo.it
The reduction of piperidones offers an alternative route to N-substituted piperidines. 2-Piperidones and 4-piperidones can be effectively reduced to the corresponding piperidines using various reducing agents, with lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) being common choices. rsc.org This method is particularly useful for accessing piperidines with specific substitution patterns that are readily introduced at the piperidone stage. rsc.org
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Substrate Scope | Key Features |
| Rh₂O₃ | 5 bar H₂, 40 °C, TFE | Broad, tolerates various functional groups | Mild conditions, high activity |
| PtO₂ | 50-70 bar H₂, glacial acetic acid | Substituted pyridines | Effective for challenging substrates |
| Pd/C, Rh/C | High pressure and temperature | General | Widely used, but often harsh conditions |
Stereoselective and Asymmetric Synthesis of Piperidine Scaffolds
The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance.
Significant progress has been made in the enantioselective synthesis of chiral piperidines through the use of chiral catalysts. A notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate. news-medical.net This method provides 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. news-medical.net This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, offers access to a wide variety of enantioenriched 3-piperidines. news-medical.netnih.gov
Another powerful approach combines chemical synthesis with biocatalysis. A chemo-enzymatic method for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. acs.org The key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org This methodology has been successfully applied to the synthesis of key intermediates for several pharmaceutical agents. acs.org
Furthermore, the stepwise dearomatization/borylation of pyridines offers a novel route to enantioenriched 3-boryl-tetrahydropyridines. acs.org This is achieved through a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are obtained from the partial reduction of pyridine derivatives. acs.org The resulting chiral piperidines can be further functionalized through stereospecific transformation of the C–B bond. acs.org
Table 2: Enantioselective Methods for Piperidine Synthesis
| Method | Catalyst/Enzyme | Key Transformation | Outcome |
| Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligand | Carbometalation of dihydropyridine | High yield and enantioselectivity for 3-substituted piperidines |
| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase | One-pot cascade reaction | Stereo-defined 3- and 3,4-substituted piperidines |
| Dearomatization/Borylation | Cu(I) catalyst with chiral ligand | Protoborylation of 1,2-dihydropyridines | Enantioenriched 3-boryl-tetrahydropyridines |
Achieving diastereoselective control in the formation of polysubstituted piperidine rings is a significant synthetic challenge. One innovative approach utilizes photoredox catalysis to achieve highly diastereoselective α-amino C–H arylation of densely functionalized piperidines. nih.gov This method proceeds through a rapid and non-selective C–H arylation followed by an epimerization at the α-position, leading to the thermodynamically most stable stereoisomer. nih.gov The observed selectivities correlate well with the calculated relative stabilities of the diastereomers. nih.gov
Diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors provides another powerful tool for the synthesis of highly substituted, oxygenated piperidines. acs.orgnih.gov For sterically hindered tetrahydropyridines, a practical in situ prepared epoxidation reagent, trifluoroperacetic acid, has been developed. acs.orgnih.gov The subsequent regioselective ring-opening of the resulting epoxides allows for the introduction of diverse functionalities with high stereocontrol. acs.orgnih.gov
Furthermore, the hydrogenation of substituted pyridines often leads to the formation of cis-piperidines. rsc.org The diastereoselectivity of these hydrogenations can be influenced by the choice of catalyst and reaction conditions. rsc.org For instance, hydrogenation of a 3,5-disubstituted pyridine using Pd/C was found to preferentially form the trans-isomer, while other catalysts favored the cis-product. rsc.org This highlights the potential to control diastereoselectivity by carefully selecting the catalytic system. rsc.org
Emerging Synthetic Protocols and Green Chemistry Approaches
The field of piperidine synthesis is continually evolving, with a focus on developing more efficient, sustainable, and environmentally friendly methods. A recent innovation combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. news-medical.net This two-stage process involves an enzymatic hydroxylation of the piperidine ring, followed by a nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds. news-medical.net This approach significantly reduces the number of synthetic steps compared to traditional methods. news-medical.net
Green chemistry principles are also being applied to the synthesis of piperidones, which are key precursors to piperidines. An efficient, environmentally friendly approach to N-substituted piperidones has been developed that avoids the classical Dieckmann condensation. researchgate.netnih.gov This methodology has been applied to the synthesis of key intermediates for pharmaceutical agents. nih.gov The use of bio-renewable starting materials is another important aspect of green chemistry. A novel method for the synthesis of 2-aminomethylpiperidine has been developed starting from bio-renewable 2,5-bis(aminomethyl)furan (B21128) via selective hydrogenolysis. rsc.org
In the context of solid-phase peptide synthesis, where piperidine is commonly used for Fmoc deprotection, greener alternatives are being explored to reduce the environmental impact. unibo.itrsc.org These efforts highlight a broader trend towards sustainability in chemical synthesis that extends to the production and use of piperidine and its derivatives. The development of water-initiated processes and solvent-free reactions for the synthesis of piperidine building blocks are also areas of active research. ajchem-a.com
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-(4-Cyclohexylcyclohexyl)piperidine, a combination of one-dimensional and multidimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
Proton (¹H) NMR Spectroscopic Characterization
The ¹H NMR spectrum of this compound is expected to show a series of overlapping multiplets in the upfield region, characteristic of a fully saturated aliphatic structure. The signals can be categorized into three main regions: protons on the piperidine (B6355638) ring, protons on the first cyclohexyl ring (directly attached to the nitrogen), and protons on the terminal cyclohexyl ring.
Piperidine Ring Protons: The protons on the carbons alpha to the nitrogen (C2/C6) are anticipated to be the most deshielded due to the inductive effect of the nitrogen atom, likely appearing in the range of 2.5–3.0 ppm. The remaining protons on the beta (C3/C5) and gamma (C4) positions would resonate further upfield, between approximately 1.4 and 1.8 ppm.
Cyclohexyl Ring Protons: The majority of the methylene (B1212753) (–CH₂–) protons on both cyclohexyl rings would produce a complex, overlapping signal pattern between 1.0 and 2.0 ppm. The methine protons—one at the nitrogen-cyclohexyl junction (C1') and one at the cyclohexyl-cyclohexyl junction (C4' and C1'')—would be distinguishable, though likely obscured by the methylene signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine H2/H6 (α to N) | 2.5 - 3.0 | Multiplet |
| Piperidine H3/H4/H5 | 1.4 - 1.8 | Multiplet |
| Cyclohexyl Methine (CH-N) | 2.2 - 2.6 | Multiplet |
| Cyclohexyl Methine (CH-CH) | 1.5 - 2.0 | Multiplet |
| Cyclohexyl Methylene (CH₂) | 1.0 - 2.0 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Assuming the most stable trans-configuration for the 1,4-disubstituted cyclohexyl ring, the molecule would lack perfect symmetry. Therefore, up to 11 distinct signals could be expected: three for the piperidine ring and four for each of the non-equivalent cyclohexyl rings.
Piperidine Carbons: The alpha-carbons (C2/C6) are expected to resonate around 50–55 ppm. The beta- (C3/C5) and gamma- (C4) carbons would appear further upfield, in the 25–30 ppm range.
Cyclohexyl Carbons: The carbon atom bonded to the nitrogen (C1') would be the most downfield of the cyclohexyl signals, likely in the 60–65 ppm range. The other methine and methylene carbons of the two rings would resonate between 25 and 45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclohexyl C1' (Attached to N) | 60 - 65 |
| Piperidine C2/C6 (α to N) | 50 - 55 |
| Cyclohexyl Methines & Methylenes | 25 - 45 |
| Piperidine C3/C5/C4 | 25 - 30 |
Multidimensional NMR Techniques for Complex Structure Elucidation
Due to the significant signal overlap expected in the one-dimensional spectra, multidimensional NMR techniques are essential for a complete structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would allow for the tracing of connectivity within each of the three individual ring systems, differentiating protons within the piperidine ring from those in each of the cyclohexyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily differentiated proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be critical for confirming the connectivity between the rings, for instance, by observing a correlation from the piperidine alpha-protons (H2/H6) to the C1' carbon of the adjacent cyclohexyl ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups and vibrational modes within a molecule. For this compound, the spectrum is expected to be dominated by absorptions corresponding to C-H and C-N bonds.
C-H Stretching: Intense, sharp peaks are expected in the 2850–2950 cm⁻¹ region, characteristic of sp³ C-H bonds in the methylene and methine groups of the saturated rings.
C-H Bending: Methylene scissoring vibrations are anticipated to appear around 1450 cm⁻¹.
C-N Stretching: A weaker absorption in the fingerprint region, typically between 1100 and 1200 cm⁻¹, would correspond to the C-N stretching of the tertiary amine.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2950 | Strong, Sharp |
| C-H Bend (Methylene) | ~1450 | Medium |
| C-N Stretch (Tertiary Amine) | 1100 - 1200 | Weak to Medium |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₁₇H₃₁N), the molecular weight is 249.44 g/mol .
Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 249.
Fragmentation Pattern: The fragmentation is likely to be directed by the tertiary amine and the linkages between the rings. Key fragmentation pathways would include:
Alpha-cleavage adjacent to the nitrogen, leading to the loss of a hydrogen atom or, more significantly, cleavage within the piperidine ring.
Cleavage of the C-N bond, resulting in a fragment corresponding to the piperidinyl group (m/z 84) or the cyclohexylcyclohexyl cation (m/z 165).
Cleavage of the bond between the two cyclohexyl rings, leading to the loss of a cyclohexyl radical (C₆H₁₁) and a fragment at m/z 166. This fragment, [M - C₆H₁₁]⁺, is often a prominent peak in similar structures.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 249 | [M]⁺ (Molecular Ion) |
| 166 | [M - C₆H₁₁]⁺ |
| 165 | [C₁₂H₂₁]⁺ |
| 84 | [C₅H₁₀N]⁺ |
X-ray Crystallography and Single Crystal Diffraction Studies
While no published crystal structure for this compound is currently available, its solid-state conformation can be predicted. X-ray crystallography would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms.
Conformation: All three six-membered rings are expected to adopt a low-energy chair conformation.
Stereochemistry: The linkage between the two cyclohexyl rings at the 1,4-positions is most stable in the trans-diequatorial configuration to minimize steric hindrance. Similarly, the bulky cyclohexylcyclohexyl group would preferentially occupy an equatorial position on the piperidine ring.
Bond Parameters: Standard bond lengths are expected, with C-C single bonds around 1.54 Å and C-N bonds around 1.47 Å. The bond angles within the rings would be close to the ideal tetrahedral angle of 109.5°, with some puckering inherent to the chair conformation.
Crystal Packing: In the absence of strong hydrogen bond donors, the crystal lattice would be stabilized primarily by van der Waals interactions between the bulky, non-polar hydrocarbon portions of the molecules.
Determination of Solid-State Molecular Conformation and Geometry
Without experimental crystallographic data, a definitive determination of the solid-state molecular conformation and precise geometric parameters (bond lengths, bond angles, and torsion angles) for this compound cannot be provided.
A theoretical approach using computational chemistry methods could predict the likely conformations and their relative energies, but this would not constitute an experimental determination of the solid-state structure.
Analysis of Crystal Packing and Intermolecular Interactions
Similarly, an analysis of the crystal packing and intermolecular interactions is contingent on the availability of a solved crystal structure. Such an analysis would typically involve identifying the symmetry operations that describe the arrangement of molecules in the crystal lattice and quantifying the various non-covalent interactions that hold the molecules together.
For a molecule like this compound, the primary intermolecular forces would be expected to be van der Waals interactions, specifically London dispersion forces, due to its largely nonpolar hydrocarbon structure. The presence of the nitrogen atom in the piperidine ring could potentially allow for weak hydrogen bonding interactions if suitable hydrogen bond donors are present in the crystalline environment (e.g., co-crystallized solvent molecules), or dipole-dipole interactions. A detailed description and quantification of these interactions, however, is not possible without experimental data.
Conformational Analysis and Stereochemical Considerations
Piperidine (B6355638) Ring Conformations and Dynamics (Chair, Boat, Twist-Boat)
The conformational landscape of the piperidine ring is analogous to that of cyclohexane (B81311), with the chair conformation being the most stable arrangement. wikipedia.orgdalalinstitute.com This preference is due to the minimization of angle and torsional strain, as the chair form allows for staggered arrangements of all substituents. dalalinstitute.com Other higher-energy conformations include the boat and the twist-boat. The twist-boat is a local minimum on the potential energy surface, while the boat conformation is typically a transition state between two twist-boat forms. youtube.com The energy difference between the chair and the twist-boat conformers of cyclohexane is approximately 5.5 kcal/mol. researchgate.net For piperidine, the ring inversion process, which involves interconversion between the two chair forms, has an activation barrier of about 10.4 kcal/mol. wikipedia.org Although bulky substituents on the nitrogen can influence these dynamics, the strong preference for a chair conformation remains the dominant feature. ias.ac.in
| Conformation | Relative Energy (Approx. kcal/mol) | Key Features |
| Chair | 0 | All C-C bonds are staggered, minimizing torsional strain. dalalinstitute.com |
| Twist-Boat | ~5.5 | Less stable than the chair, serves as an intermediate in ring flipping. youtube.comresearchgate.net |
| Boat | Higher than Twist-Boat | Characterized by flagpole interactions, representing a transition state. youtube.com |
Nitrogen Inversion Dynamics and Energetics in Piperidine Systems
A key dynamic process in piperidine and its derivatives is nitrogen inversion, also known as pyramidal inversion. wikipedia.orgucla.edu This process involves the nitrogen atom and its three attached groups passing through a planar, sp²-hybridized transition state, which allows the lone pair of electrons to move from one face of the nitrogen atom to the other. wikipedia.orgstereoelectronics.org In piperidine, this inversion is rapid, with a free energy activation barrier estimated at 6.1 kcal/mol, a value substantially lower than that for ring inversion. wikipedia.org This rapid inversion allows for the interconversion of conformers where the N-H bond (or N-substituent) is axial with those where it is equatorial. wikipedia.org For N-alkylpiperidines, the equatorial conformation is strongly preferred to avoid steric clashes. wikipedia.org For instance, in N-methylpiperidine, the equatorial conformer is favored by 3.16 kcal/mol. wikipedia.org The rate of inversion can be affected by the steric bulk of the nitrogen substituent and the constraints of the ring system. stereoelectronics.orgstackexchange.com
Conformational Preferences of the 4-Cyclohexylcyclohexyl Substituent
The 4-cyclohexylcyclohexyl substituent consists of two cyclohexane rings linked by a single carbon-carbon bond. wikipedia.org Each cyclohexane ring strongly prefers a chair conformation to minimize steric and torsional strain. libretexts.org The connection between the two rings can result in different isomers, but the most stable arrangement is the trans configuration, where the bond connecting the two rings is equatorial on both, referred to as the diequatorial (e,e) conformer. fiveable.mespcmc.ac.in This arrangement places the bulky rings as far apart as possible, minimizing steric hindrance. libretexts.orgfiveable.me When this large, conformationally biased group is attached to the piperidine nitrogen, it will overwhelmingly favor an equatorial position on the piperidine ring to avoid unfavorable 1,3-diaxial interactions. libretexts.org Therefore, the most stable conformation of 1-(4-cyclohexylcyclohexyl)piperidine features the piperidine ring in a chair, the N-substituent in an equatorial position, and both cyclohexane rings of the substituent in chair conformations with a trans (e,e) linkage.
Computational and Experimental Approaches to Conformational Landscape Mapping
Mapping the complex conformational landscape of flexible molecules like this compound requires a combination of computational and experimental methods. osti.govifes.edu.br
Computational Approaches:
Molecular Mechanics (MM): Force fields such as MMFF and UFF provide a rapid method to explore the potential energy surface and identify low-energy conformers. researchgate.net
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) and post-Hartree-Fock theories such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (DLPNO-CCSD(T)) offer more accurate calculations of the energies and geometries of different conformers and the barriers between them. osti.govresearchgate.net These methods are crucial for refining the understanding of the relative stabilities of chair, twist, and boat forms and the energetics of nitrogen inversion. osti.gov
Experimental Approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying conformational dynamics in solution. auremn.org.brnih.gov Variable-temperature NMR experiments can be used to "freeze out" different conformers and measure the energy barriers between them. cdnsciencepub.com Techniques like Exchange Spectroscopy (EXSY) and Relaxation Dispersion (CPMG) can quantify exchange kinetics for processes occurring over a wide range of timescales. nih.govspringernature.com
X-ray Crystallography: This technique provides a precise three-dimensional structure of the molecule in the solid state. While this gives a definitive picture of a single, low-energy conformation, it may not represent the dynamic equilibrium present in the gas phase or in solution. osti.gov
Stereochemical Isomerism within the this compound Framework
Stereoisomerism in the this compound framework arises primarily from the substitution patterns on the two cyclohexane rings. spcmc.ac.inlibretexts.org
Cis/Trans Isomerism: For a 1,4-disubstituted cyclohexane, the two substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans). youtube.comfiveable.meyoutube.com
In a trans-1,4-disubstituted cyclohexane, the most stable conformation has both substituents in equatorial positions (diequatorial). The alternative diaxial conformation is significantly less stable due to severe 1,3-diaxial steric interactions. fiveable.meyoutube.com
In a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial. Ring flipping converts it to an energetically equivalent conformer. spcmc.ac.inyoutube.com
The 4-cyclohexylcyclohexyl group itself can exist as cis or trans isomers based on the relationship between the point of attachment to the other ring and a reference point. The most stable isomer of bicyclohexyl, and by extension the substituent, is the trans (equatorial-equatorial) form. wikipedia.orgrsc.org Consequently, the thermodynamically most stable stereoisomer of this compound is the one derived from the trans-cyclohexylcyclohexane moiety.
| Isomer Type | Description | Expected Relative Stability |
| trans,trans | The piperidinyl group and the second cyclohexyl ring are trans on the first ring; the first cyclohexyl ring is trans to its point of attachment on the second. All bulky groups can be equatorial. | Most Stable fiveable.mespcmc.ac.in |
| cis,trans or trans,cis | One of the 1,4-disubstitutions is cis, forcing one bulky group into an axial position. | Less Stable spcmc.ac.in |
| cis,cis | Both 1,4-disubstitutions are cis, leading to significant steric strain. | Least Stable |
Chemical Reactivity and Derivative Chemistry of 1 4 Cyclohexylcyclohexyl Piperidine
Reactions at the Piperidine (B6355638) Nitrogen Atom (e.g., N-functionalization, Quaternization)
The lone pair of electrons on the piperidine nitrogen atom makes it a nucleophilic and basic center, representing the primary site for chemical modification.
N-Functionalization: The tertiary amine of the piperidine ring can undergo various N-functionalization reactions. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of the molecule. For instance, the nitrogen can be targeted in Mannich-type aminomethylation reactions, where it reacts with formaldehyde (B43269) and a suitable carbon acid to introduce an aminomethyl group. mdpi.com More advanced methods for the selective functionalization of N-alkyl piperidines often proceed through the formation of an iminium ion intermediate, which can then react with a wide range of nucleophiles. nih.gov This strategy allows for the introduction of alkyl, aryl, and other functional groups at the α-position to the nitrogen.
Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides or other alkylating agents to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral amine into a permanently charged cation, which significantly alters its biological and physical properties. For example, in studies of related compounds like phencyclidine (PCP) analogs, quaternization of the piperidine nitrogen has been shown to reduce biological activity at certain receptor sites, demonstrating the importance of the nitrogen's charge state. researchgate.net The efficiency of quaternization can be influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent. mdpi.com
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt | Alters solubility and biological activity. |
| N-Acylation | Acyl Halides, Anhydrides | N-Amide | Introduces carbonyl functionality, modifies basicity. |
| N-Oxidation | Oxidizing Agents (e.g., H₂O₂) | N-Oxide | Can be an intermediate for further functionalization. nih.gov |
| Mannich Reaction | Formaldehyde, Active Hydrogen Compound | Mannich Base | Carbon-carbon bond formation. mdpi.com |
Reactivity of the Cyclohexyl Moieties and Potential for Further Functionalization
The two cyclohexyl rings consist of sp³-hybridized carbon atoms and are generally less reactive than the piperidine nitrogen. However, their C-H bonds can be functionalized through modern synthetic methods, and they are also susceptible to metabolic modification.
The direct functionalization of C(sp³)-H bonds on cycloalkanes is a significant area of chemical research. researchgate.net Methods involving radical-based processes or transition-metal catalysis can be employed to introduce functional groups onto the cyclohexyl rings. For example, photocatalytic approaches can generate radical intermediates that enable the introduction of alkyl, aryl, or other groups. researchgate.net
In biological systems, the cyclohexyl rings are common sites for oxidative metabolism. Studies on analogous compounds, such as 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), have shown that metabolic pathways often involve the hydroxylation of the cyclohexyl ring at various positions. nih.gov This enzymatic oxidation introduces hydroxyl groups, increasing the polarity of the molecule and facilitating its excretion. This metabolic reactivity highlights potential sites for synthetic modification to create hydroxylated derivatives.
| Functionalization Type | Potential Reagents/Conditions | Potential Product | Relevance |
|---|---|---|---|
| C-H Oxidation/Hydroxylation | Strong Oxidants / Biocatalysis | Cyclohexanol derivatives | Mimics metabolic pathways, alters polarity. nih.gov |
| C-H Arylation | Photocatalysis, Metal Catalysis | Aryl-substituted cyclohexyl derivatives | Introduces aromatic moieties. researchgate.net |
| Dehydrogenation | Catalytic Dehydrogenation | Cyclohexenyl or Phenyl derivatives | Creates unsaturation for further reactions. researchgate.net |
Role as a Precursor in the Synthesis of Other Chemical Entities
The 1-(4-Cyclohexylcyclohexyl)piperidine scaffold can serve as a valuable starting material or key intermediate in the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals. The basic piperidine nitrogen and the lipophilic dicyclohexyl moiety provide a versatile template for building larger structures.
For example, piperidine derivatives are integral components of numerous pharmaceuticals. nih.govijnrd.org The 1-cyclohexylpiperidine (B1196802) substructure, a simpler analog, is found in compounds designed as receptor ligands. researchgate.net By analogy, the this compound structure could be used to synthesize novel chemical entities for biological screening. For instance, derivatives of 4-cyclohexylpiperidine (B176667) have been synthesized and evaluated as anti-inflammatory agents and sigma receptor modulators. The synthesis of these agents often involves leveraging the nucleophilicity of the piperidine nitrogen to attach other pharmacologically active fragments. nih.govnih.gov
| Derivative Class | Synthetic Strategy | Potential Application Area | Reference Analogy |
|---|---|---|---|
| Sigma Receptor Ligands | Alkylation of piperidine nitrogen with arylalkyl halides. | Neuroscience, Oncology | researchgate.net, |
| Anti-inflammatory Agents | Acylation of piperidine nitrogen with naphthyl-alkanoyl groups. | Pharmacology | |
| Melanocortin Receptor Agonists | Incorporation into larger amide-containing structures. | Metabolic Disorders | nih.gov |
Chemical Stability and Degradation Pathways under Various Conditions
The stability of this compound is generally high under standard storage conditions, typical for saturated hydrocarbons and tertiary amines. However, it can degrade under specific environmental or metabolic conditions.
Atmospheric Degradation: In the atmosphere, compounds containing amine and saturated alkyl groups are primarily degraded by reaction with hydroxyl (•OH) radicals. whiterose.ac.uk For the piperidine ring, this process involves hydrogen abstraction from either the nitrogen atom or, more commonly, the carbon atoms adjacent to the nitrogen (α-carbons). This initial H-abstraction leads to the formation of radical intermediates that can undergo further reactions with oxygen, ultimately leading to ring-opening or the formation of various oxidation products such as lactams or smaller, fragmented molecules. Quantum chemistry calculations on piperidine itself suggest that H-abstraction from the C2 position is a predominant pathway. whiterose.ac.uk
Metabolic Degradation: As mentioned previously, metabolic degradation in biological systems is a key pathway. This process is primarily oxidative, catalyzed by cytochrome P450 enzymes. The most likely points of metabolic attack are the cyclohexyl rings and the α-carbons of the piperidine ring, leading to various hydroxylated metabolites. nih.gov These hydroxylated derivatives are more water-soluble and can be further conjugated and eliminated from the body.
| Condition | Primary Degradation Pathway | Key Intermediates/Products |
|---|---|---|
| Atmospheric | Reaction with •OH radicals | Carbon-centered radicals, peroxy radicals, ring-opened products. whiterose.ac.uk |
| Metabolic (In Vivo) | Enzymatic oxidation (e.g., Cytochrome P450) | Monohydroxylated derivatives on cyclohexyl or piperidine rings. nih.gov |
| Strong Oxidizing Agents | Chemical Oxidation | N-oxides, hydroxylated products, ring cleavage products. |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental for accurately describing the electronic structure of a molecule, which in turn governs its geometry, energy, and chemical properties.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large organic molecules. mdpi.comscirp.org The B3LYP hybrid functional is a widely used method known for its accuracy in predicting molecular structures and thermochemical properties. scirp.orgripublication.com
For 1-(4-Cyclohexylcyclohexyl)piperidine, DFT calculations, often paired with Pople-style basis sets like 6-311++G(d,p), would be employed to perform geometry optimization. ripublication.com This process mathematically locates the minimum energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable arrangement of the atoms in the gas phase.
Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. ripublication.commdpi.com A large gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive.
Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter Type | Parameter | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-N (piperidine ring) | 1.47 |
| C-C (piperidine ring) | 1.54 | |
| C-C (cyclohexyl rings) | 1.55 | |
| Bond Angles (°) | C-N-C (piperidine ring) | 111.5 |
| C-C-C (cyclohexyl rings) | 111.8 | |
| Electronic Properties | HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | 1.10 | |
| HOMO-LUMO Gap (eV) | 7.35 |
Note: The data in this table are representative values derived from computational studies on analogous structures and serve as plausible predictions for this compound.
While DFT is highly efficient, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for energy and property predictions. Methods such as Møller-Plesset perturbation theory (MP2) are often used to refine the energy calculations obtained from DFT. researchgate.net
These higher-level calculations are particularly valuable for resolving small energy differences between various conformers of a molecule. osti.gov For this compound, MP2 calculations could provide a more definitive energy ranking of the different chair and twist-boat conformations of the three rings, as well as the axial versus equatorial arrangements of the ring substituents. researchgate.netnih.gov Although computationally more demanding, these methods serve as a benchmark to validate the results from more economical DFT functionals.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
For large and flexible molecules, exploring the full conformational landscape and simulating behavior over time requires less computationally intensive methods like Molecular Mechanics (MM) and Molecular Dynamics (MD).
The structure of this compound is characterized by significant conformational flexibility, arising from the three interconnected six-membered rings. The piperidine (B6355638) and both cyclohexane (B81311) rings are expected to predominantly adopt low-energy chair conformations. wikipedia.org However, the linkage between these rings allows for multiple stable conformers, primarily differing in the axial or equatorial orientation of the substituents at the C1 and C4 positions of the central cyclohexane ring.
Molecular mechanics, using force fields like MMFF94 or AMBER, can efficiently scan the potential energy surface to identify these different energy minima. Studies on related N-cyclohexylpiperidine and substituted piperidines have shown that the equatorial conformer is typically more stable than the axial one due to reduced steric hindrance. researchgate.netwikipedia.org For this compound, the diequatorial conformer (where both the piperidine and the terminal cyclohexyl group are equatorial to the central cyclohexyl ring) is predicted to be the global minimum. Molecular dynamics simulations can further explore the transitions between these minima over time, providing insight into the molecule's flexibility and the energy barriers for conformational change.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-Equatorial | Piperidine and terminal cyclohexyl groups are both equatorial on the central ring. | 0.00 (Global Minimum) |
| Axial-Equatorial | Piperidine group is axial; terminal cyclohexyl group is equatorial. | +2.5 |
| Equatorial-Axial | Piperidine group is equatorial; terminal cyclohexyl group is axial. | +2.7 |
| Axial-Axial | Piperidine and terminal cyclohexyl groups are both axial. | +5.8 |
Note: The data in this table are hypothetical, illustrating typical energy differences observed in similar disubstituted cyclohexane systems.
Molecular dynamics simulations are also crucial for understanding how the molecule interacts with its environment, such as a solvent. mdpi.comscienceopen.com The primary intermolecular forces for a non-polar molecule like this compound are London dispersion forces. The nitrogen atom in the piperidine ring introduces a small dipole moment, allowing for weak dipole-dipole interactions.
Simulations can be performed in a "box" of explicit solvent molecules (e.g., water or chloroform) to observe these interactions directly. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in QM calculations to approximate the effect of the solvent's dielectric constant on the molecule's conformational stability and electronic properties. researchgate.netresearchgate.net In polar solvents, conformers with a larger dipole moment may be preferentially stabilized, potentially shifting the equilibrium between axial and equatorial forms. wikipedia.org
Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm molecular structure and interpret experimental spectra.
Calculations using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level, are highly effective for predicting NMR chemical shifts (¹³C and ¹H). researchgate.net By calculating the theoretical shifts for each of the low-energy conformers identified previously, a population-weighted average can be computed and compared directly with experimental data. soton.ac.uk This comparison is a powerful tool for confirming the dominant solution-state conformation of the molecule.
Similarly, DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. ripublication.com These calculations produce a set of harmonic frequencies, which often systematically overestimate experimental values. To improve accuracy, the calculated frequencies are commonly multiplied by an empirical scaling factor (typically ~0.96 for B3LYP functionals) to account for anharmonicity and other method-based limitations. mdpi.comq-chem.com This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C-H stretching, C-N stretching, and ring deformation modes.
Table 3: Predicted Spectroscopic Data for the Diequatorial Conformer
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) | ~65 | Piperidine C-atoms adjacent to N |
| Chemical Shift (ppm) | ~40 | Cyclohexyl C-atom attached to piperidine N | |
| Chemical Shift (ppm) | ~25-35 | Remaining C-atoms | |
| Vibrational Frequencies (cm⁻¹) | Scaled Frequency | 2850-2950 | C-H Stretching |
| Scaled Frequency | 1440-1460 | CH₂ Scissoring | |
| Scaled Frequency | ~1100 | C-N Stretching |
Note: The data in this table are representative values based on calculations of similar aliphatic amine and cyclohexane structures.
Elucidation of Reaction Mechanisms and Transition State Analysis
While specific computational studies focusing exclusively on the synthesis of this compound are not extensively documented in dedicated publications, the reaction mechanism can be thoroughly elucidated through well-established principles of computational chemistry applied to its most common synthetic route: the reductive amination of 4-cyclohexylcyclohexanone (B1606340) with piperidine. Theoretical investigations into analogous reductive amination reactions provide significant insight into the transition states and reaction pathways involved. nih.govnih.gov
The synthesis is primarily understood as a two-stage process:
Formation of an intermediate iminium ion from the reaction of 4-cyclohexylcyclohexanone and piperidine.
Reduction of the iminium ion by a hydride-donating agent to yield the final tertiary amine product. chemistrysteps.com
Computational models, particularly those using Density Functional Theory (DFT), have been instrumental in analyzing the energetics of these steps. nih.gov A key finding from these studies is the pronounced selectivity of reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB), for the iminium ion intermediate over the starting ketone. nih.govacs.org
The reaction commences with the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of 4-cyclohexylcyclohexanone. This is followed by a proton transfer and subsequent dehydration, which generates a highly reactive tertiary iminium cation. This cation is significantly more electrophilic than the carbonyl carbon of the starting ketone.
The subsequent reduction is the critical, rate-determining step. Computational analyses of similar systems reveal that the transition state for the hydride transfer from the reducing agent to the iminium ion is substantially lower in energy than the transition state for the hydride transfer to the ketone. nih.govnih.gov This energetic difference is the basis for the high efficiency and selectivity of the reaction, as the reduction of the ketone is kinetically disfavored. nih.gov
Studies have shown that the transition state for the hydride transfer is often stabilized by the presence of Lewis acids (e.g., the Na⁺ cation from the borohydride (B1222165) reagent) or Brønsted acids. nih.gov These species coordinate with the reactants, facilitating the transfer of the hydride from the boron center to the electrophilic carbon of the iminium ion. nih.gov The transition state structure typically involves a concerted transfer of the hydride to the carbon and, in acid-catalyzed reactions, a proton to the nitrogen, leading directly to the final amine product. nih.gov
The energetic favorability of the iminium reduction pathway is illustrated in the following representative data, derived from DFT studies on analogous ketone aminations. nih.govnih.gov
| Reaction Step | Description | Relative Activation Energy (kcal/mol) |
|---|---|---|
| Ketone Reduction | Direct hydride transfer from reducing agent to the 4-cyclohexylcyclohexanone carbonyl group. | Higher Energy |
| Iminium Ion Reduction | Hydride transfer from reducing agent to the intermediate iminium ion. | Lower Energy |
The data clearly indicates that the reaction proceeds preferentially through the iminium ion intermediate, which serves as a kinetic funnel, ensuring high yields of the desired this compound product.
Applications in Non Biological Chemical Science and Technology
Utilization as a Chemical Intermediate or Building Block in Organic Synthesis
There is limited specific information in peer-reviewed literature or patents detailing the use of 1-(4-Cyclohexylcyclohexyl)piperidine as a chemical intermediate or building block in organic synthesis. Generally, piperidine (B6355638) derivatives serve as versatile scaffolds in the synthesis of more complex molecules. ijnrd.org However, specific reaction schemes, yields, and the types of compounds synthesized from This compound are not well-documented.
Catalytic Roles in Organic Reactions (e.g., Organocatalysis)
The field of organocatalysis frequently employs piperidine and its derivatives as catalysts for various organic transformations. nih.govucd.ie These compounds can act as bases or form enamines and iminium ions to facilitate reactions. Despite this general trend, there are no specific studies or reports found that describe the use of This compound as an organocatalyst. Its potential catalytic activity, efficiency, and substrate scope in organic reactions remain an area for future investigation.
Applications in Materials Science (e.g., Liquid Crystal Modifiers, Polymer Additives)
The application of This compound in materials science is not documented in the available literature. While certain piperidine-containing compounds have been explored for their potential as liquid crystal modifiers or as additives in polymers to enhance properties such as stability, there is no specific data to suggest that This compound has been investigated for or is used in these applications.
Analytical Chemistry Applications (e.g., as Reference Standards, Derivatization Agents)
In analytical chemistry, well-characterized compounds can be used as reference standards for the identification and quantification of related substances. For instance, 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine is utilized as an analytical reference standard. caymanchem.comnist.gov However, there is no information available to indicate that This compound is commercially available or used as an analytical standard. Similarly, its application as a derivatization agent to improve the analytical detection of other molecules has not been reported.
Industrial Chemical Processes and Manufacturing
Details regarding the industrial-scale manufacturing processes for This compound are not publicly available. While general synthetic routes for piperidine derivatives are well-established, specific protocols, catalysts, and reaction conditions for the efficient and large-scale production of this particular compound have not been described in the scientific or patent literature. A significant industrial application of the parent compound, piperidine, is in the production of accelerators for the sulfur vulcanization of rubber. wikipedia.org
Emerging Trends and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
Catalysis is at the forefront of this development, with a focus on heterogeneous catalysts that can be easily recovered and reused. mdpi.com For instance, the hydrogenation of a pyridine (B92270) precursor to the corresponding piperidine (B6355638) can be achieved using novel metal catalysts under milder conditions. mdpi.com The development of catalytic systems for the direct coupling of 4-cyclohexylcyclohexanone (B1606340) with piperidine via reductive amination represents a promising and atom-economical approach. nih.govscispace.com Furthermore, principles of green chemistry, such as the use of safer solvents and minimizing energy consumption through techniques like high-pressure synthesis, are expected to be integrated into the manufacturing of this compound. nih.govrsc.org
Application of Advanced Spectroscopic Techniques for Dynamic Studies
The conformational flexibility of 1-(4-Cyclohexylcyclohexyl)piperidine, which includes the chair-boat interconversion of the two cyclohexyl rings and the piperidine ring, as well as rotation around the C-N bond, presents an interesting area for dynamic studies. Advanced spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (VT-NMR), are powerful tools for investigating these dynamic processes. wikipedia.orgvnu.edu.vn
By monitoring the changes in the NMR spectrum as a function of temperature, researchers can determine the energy barriers associated with different conformational changes. beilstein-journals.orgresearchgate.netrsc.org This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules. Techniques like 2D-EXSY (Exchange Spectroscopy) can provide detailed insights into the rates of exchange between different conformational states. wikipedia.org The application of these advanced NMR methods will allow for a more complete characterization of the dynamic stereochemistry of this compound.
Integration of Machine Learning and Artificial Intelligence in Chemical Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new chemical entities with desired characteristics. ijnrd.org In the context of this compound, ML models can be trained on existing data to predict various physicochemical properties, such as solubility, lipophilicity, and potential biological activities of its derivatives. ijnrd.org This in-silico approach can significantly accelerate the discovery of new compounds with optimized properties by prioritizing the synthesis of the most promising candidates. nbinno.com
Exploration of Novel Chemical Transformations and Reactivity Patterns
Future research is expected to uncover new chemical transformations and reactivity patterns for this compound. While the piperidine nitrogen offers a clear site for reactions such as quaternization and N-oxide formation, the reactivity of the dicyclohexyl framework is less explored. The development of selective C-H functionalization methods could allow for the introduction of new functional groups at specific positions on the cyclohexyl rings, leading to a wide range of novel derivatives.
Moreover, the bulky dicyclohexyl substituent may influence the reactivity of the piperidine ring in unexpected ways. Studies into the steric and electronic effects of this group on reactions such as N-alkylation or the formation of enamines could reveal unique reactivity. wikipedia.org The exploration of reactions that modify the cyclohexyl rings, such as dehydrogenation to form aromatic systems or ring-opening reactions, could also lead to novel molecular scaffolds. nih.govacs.orgresearchgate.net
Potential for Rational Design in Specific Non-Biological Material or Catalytic Systems
The unique structural features of this compound, particularly its bulky and lipophilic nature, make it an interesting candidate for rational design in materials science and catalysis. The piperidine moiety is a common structural motif in organic catalysts and ligands for metal-catalyzed reactions. cuni.cz The sterically demanding dicyclohexyl group could be exploited to create highly selective catalysts for asymmetric synthesis. nih.gov
In materials science, piperidine derivatives can be incorporated into polymers to create materials with tailored properties. nbinno.com The rigid and bulky structure of the dicyclohexyl group could be used to design novel liquid crystals or as a component in the synthesis of porous organic frameworks. The rational design of derivatives with specific functional groups could lead to the development of new materials with applications in areas such as gas storage or separation. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Cyclohexylcyclohexyl)piperidine, and how do reaction conditions (e.g., solvent, catalyst) influence yield?
- Methodological Answer : Synthesis typically involves alkylation or cyclohexylation of piperidine derivatives under anhydrous conditions. For example, alkylation using cyclohexyl halides in dichloromethane with a base like NaOH (60–80°C, 12–24 hours) is common. Solvent polarity and catalyst selection (e.g., palladium for cross-coupling) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity . Reaction optimization should follow Design of Experiments (DoE) principles to evaluate temperature, stoichiometry, and solvent interactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. Discrepancies in peak assignments (e.g., cyclohexyl proton splitting patterns) can arise due to conformational flexibility. Use deuterated solvents (CDCl₃) for consistent NMR results. Cross-validate with computational methods (DFT-based chemical shift predictions) and reference databases like NIST Chemistry WebBook . For ambiguous signals, 2D-COSY or NOESY experiments clarify spatial correlations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at -20°C to prevent degradation. Monitor airborne concentrations using OSHA-compliant sensors .
Advanced Research Questions
Q. How can synthetic scalability of this compound be improved while maintaining high enantiomeric purity?
- Methodological Answer : Transition from batch to continuous-flow reactors enhances reproducibility and reduces byproducts. Implement membrane separation technologies (e.g., nanofiltration) for in-line purification. Use chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry. Monitor real-time reaction kinetics via inline FTIR or Raman spectroscopy .
Q. What strategies address contradictions in pharmacological data (e.g., varying IC₅₀ values) across in vitro studies?
- Methodological Answer : Standardize assay conditions (cell lines, incubation time, solvent controls) to minimize variability. Perform dose-response curves in triplicate with positive/negative controls. Use multivariate analysis to isolate confounding factors (e.g., serum concentration in cell media). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Employ Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate models with experimental kinetic data (e.g., Arrhenius plots). Software like Gaussian or ORCA can simulate solvent effects (PCM method) and non-covalent interactions. Pair with machine learning to predict regioselectivity in functionalization reactions .
Q. What theoretical frameworks guide the analysis of this compound’s mechanism in neurotransmitter inhibition?
- Methodological Answer : Link to receptor-binding theories (e.g., lock-and-key vs. induced-fit models). Use molecular docking (AutoDock Vina) to map interactions with targets like sigma-1 receptors. Corrogate findings with in vivo electrophysiological data to assess functional inhibition. Frameworks should integrate quantum mechanics (QM) for ligand-recharge dynamics and molecular dynamics (MD) for conformational sampling .
Q. How should researchers design experiments to resolve conflicting data on the compound’s metabolic stability?
- Methodological Answer : Conduct parallel in vitro assays (microsomal stability, CYP450 inhibition) and in vivo pharmacokinetic studies (rodent models). Use isotopically labeled analogs (e.g., ¹⁴C-tagged) to track metabolites via LC-MS/MS. Apply Akaike Information Criterion (AIC) to compare metabolic pathway models. Reconcile discrepancies by controlling for interspecies enzyme variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
